Cas no 2198-72-3 (4-n-Propyl-4-heptanol)
4-n-Propyl-4-heptanol Chemical and Physical Properties
Names and Identifiers
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- 4-n-Propyl-4-heptanol
- 4-propylheptan-4-ol
- 4-Heptanol,4-propyl
- 4-Propyl-4-heptanol
- 4-propyl-heptan-4-ol
- Tripropyl-carbinol
- tripropylmethanol
- NSC71569
- DTXSID60176396
- CAA19872
- NSC-71569
- 4-Heptanol, 4-propyl-
- SB84345
- MFCD00046604
- SJTPBRMACCDJPZ-UHFFFAOYSA-N
- FT-0634116
- SCHEMBL309833
- A878830
- TRI-n-PROPYL CARBINOL
- 4-Propylheptan-4-ol-
- Tripropylcarbinol
- ?4-N-PROPYL-4-HEPTANOL
- NSC 71569
- 2198-72-3
-
- MDL: MFCD00046604
- Inchi: 1S/C10H22O/c1-4-7-10(11,8-5-2)9-6-3/h11H,4-9H2,1-3H3
- InChI Key: SJTPBRMACCDJPZ-UHFFFAOYSA-N
- SMILES: OC(CCC)(CCC)CCC
Computed Properties
- Exact Mass: 158.16700
- Monoisotopic Mass: 158.167065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 71.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: liquid
- Density: 0.8270
- Melting Point: -1.53°C (estimate)
- Boiling Point: 194°C
- Flash Point: 81.1°C
- Refractive Index: 1.4330
- PSA: 20.23000
- LogP: 3.11780
- Solubility: Not determined
4-n-Propyl-4-heptanol Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
4-n-Propyl-4-heptanol Customs Data
- HS CODE:2905199090
- Customs Data:
China Customs Code:
2905199090Overview:
2905199090. Other saturated monohydric alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905199090. saturated monohydric alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-n-Propyl-4-heptanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A790416-25g |
4-Propylheptan-4-ol |
2198-72-3 | 95+% | 25g |
$328.0 | 2024-04-21 |
4-n-Propyl-4-heptanol Suppliers
4-n-Propyl-4-heptanol Related Literature
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Miguel García-Iglesias,Laia Pellejà,Jun-Ho Yum,David González-Rodríguez,Mohammad K. Nazeeruddin,Michael Gr?tzel,John N. Clifford,Emilio Palomares,Purificación Vázquez,Tomás Torres Chem. Sci. 2012 3 1177
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M. Sánchez Carballo,M. Urbani,A. Kumar Chandiran,D. González-Rodríguez,P. Vázquez,M. Gr?tzel,M. K. Nazeeruddin,T. Torres Dalton Trans. 2014 43 15085
Additional information on 4-n-Propyl-4-heptanol
4-n-Propyl-4-heptanol (CAS No. 2198-72-3): A Comprehensive Overview
4-n-Propyl-4-heptanol, also known by its CAS registry number 2198-72-3, is a versatile organic compound with a wide range of applications in various industries. This compound, characterized by its heptanol backbone and a n-propyl substituent at the fourth carbon, has garnered significant attention in recent years due to its unique chemical properties and potential uses. In this article, we will delve into the structure, synthesis, applications, and latest research findings related to 4-n-propyl-4-heptanol, providing a comprehensive understanding of this intriguing compound.
The molecular structure of 4-n-propyl-4-heptanol is defined by its seven-carbon chain with a hydroxyl group (-OH) attached to the fourth carbon. The presence of the n-propyl group introduces branching at this position, which significantly influences the compound's physical and chemical properties. This branching not only affects its solubility but also plays a crucial role in determining its reactivity in various chemical reactions. Recent studies have highlighted the importance of such structural features in tailoring the compound for specific industrial applications.
One of the most notable aspects of 4-n-propyl-4-heptanol is its ability to act as an intermediate in the synthesis of more complex organic molecules. Researchers have explored its potential as a building block for constructing biologically active compounds, such as pharmaceuticals and agrochemicals. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-n-propyl-4-heptanol exhibit promising anti-inflammatory properties, opening new avenues for drug development.
In terms of synthesis, 4-n-propyl-4-heptanol can be prepared through various methods, including hydroxylation of alkenes and reduction of ketones. One innovative approach involves the use of enzymatic catalysis, which not only enhances reaction efficiency but also reduces environmental impact. A recent breakthrough reported in *Green Chemistry* showcased the use of lipase-catalyzed asymmetric reduction to synthesize enantiomerically pure 4-n-propyl-4-heptanol, paving the way for its application in chiral chemistry.
The applications of 4-n-propyl-4-heptanol extend beyond pharmaceuticals. It has found utility in the fragrance industry due to its pleasant odor profile and ability to act as a fixative in perfumes. Additionally, it serves as a precursor for the production of surfactants and emulsifiers, which are critical components in personal care products. Its role as a solvent in various chemical processes further underscores its versatility.
From an environmental standpoint, researchers have investigated the biodegradability and toxicity of 4-n-propyl-4-heptanol to ensure its safe handling and disposal. Studies conducted under simulated environmental conditions reveal that it undergoes rapid microbial degradation, minimizing its ecological footprint. These findings are particularly relevant given the increasing emphasis on sustainable practices across industries.
Looking ahead, ongoing research is focused on optimizing the synthesis routes for 4-n-propyl-4-heptanol to enhance yield and reduce costs. Furthermore, there is growing interest in exploring its potential as a bio-based alternative to petroleum-derived chemicals. By leveraging advancements in metabolic engineering and synthetic biology, scientists aim to develop microbial strains capable of producing this compound on an industrial scale.
In conclusion, 4-n-propyl-4-heptanol (CAS No. 2198-72-3) stands out as a multifaceted compound with significant potential across diverse fields. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in modern chemistry. As research continues to uncover new possibilities for this compound, it is poised to make even greater contributions to both scientific innovation and industrial progress.
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